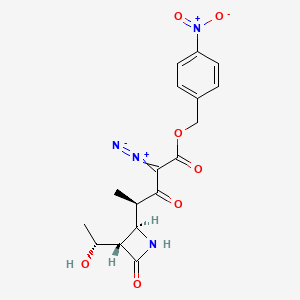![molecular formula C8H5ClN2O B1148708 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride CAS No. 1261784-70-6](/img/new.no-structure.jpg)
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a carbonyl chloride functional group at the fourth position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride typically involves the cyclization of appropriate precursors followed by chlorination. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde to form the pyrrolo[2,3-b]pyridine core. This intermediate is then subjected to chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The pyridine ring can undergo oxidation to form N-oxides, while reduction can lead to the formation of dihydropyridine derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
N-oxides: Resulting from oxidation reactions.
Dihydropyridine Derivatives: Produced via reduction reactions.
Wissenschaftliche Forschungsanwendungen
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is primarily related to its ability to interact with biological targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding with target molecules, modulating their function .
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-b]pyridine: Lacks the carbonyl chloride group but shares the core structure.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
1H-indole-3-carbonyl chloride: Contains an indole ring instead of a pyridine ring.
Uniqueness: 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This functional group also enhances its potential as an intermediate in the synthesis of biologically active compounds .
Eigenschaften
CAS-Nummer |
1261784-70-6 |
|---|---|
Molekularformel |
C8H5ClN2O |
Molekulargewicht |
180.5911 |
Synonyme |
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)



